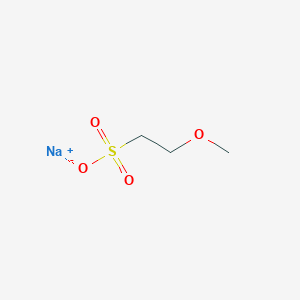
(3S)-1-methanesulfonylpyrrolidin-3-amine
Descripción general
Descripción
(3S)-1-methanesulfonylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C5H12N2O2S and its molecular weight is 164.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
(3S)-1-methanesulfonylpyrrolidin-3-amine plays a crucial role in stereospecific substitution reactions for the synthesis of chiral nonracemic compounds. Uenishi et al. (2004) described its use in the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, leading to N-substituted enantiomers with inversion of configuration. This methodology facilitates the preparation of optically pure and meso triamine ligands, showcasing the compound's utility in synthesizing stereochemically pure forms of complex molecules (Uenishi et al., 2004).
Material Science and Nanotechnology
In the realm of material science, methanesulfonate-ammonia/amine complexes, including those derived from this compound, have been studied for their potential to enhance aerosol nucleation and nanoparticle growth. Miao et al. (2018) investigated the structural characteristics and thermodynamics of methanesulfonate clusters, suggesting their significant roles in aerosol formation. This research elucidates the compound's implications in atmospheric chemistry and nanoparticle technology (Miao et al., 2018).
Fluorescence and Analytical Applications
The synthesis and analytical applications of derivatives of this compound have been explored in various contexts. For example, Toda et al. (2014) developed a micro gas analysis system (μGAS) for the continuous monitoring of methanethiol, demonstrating the compound's utility in environmental monitoring and analytical chemistry. This study highlights the versatility of this compound derivatives in developing novel analytical methods for detecting trace-level compounds in the atmosphere (Toda et al., 2014).
Catalytic Synthesis of Amines
Furthermore, Coetzee et al. (2013) investigated the homogeneous catalytic hydrogenation of amides to amines, showcasing the compound's role in the efficient synthesis of secondary and tertiary amines. This study provides insights into the catalytic mechanisms and the utility of methanesulfonic acid derivatives in organic synthesis, highlighting potential industrial applications (Coetzee et al., 2013).
Propiedades
IUPAC Name |
(3S)-1-methylsulfonylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYSDVVJHGYAHB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)










